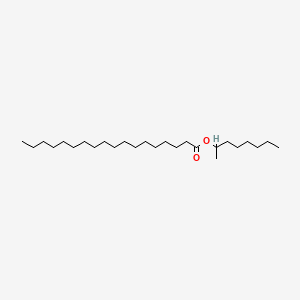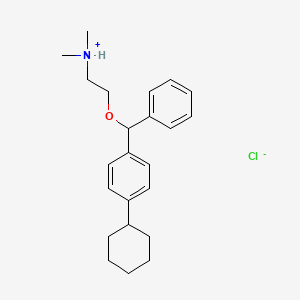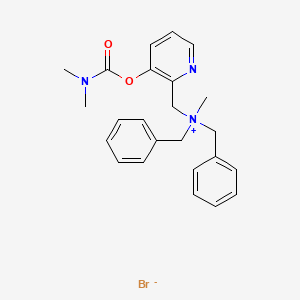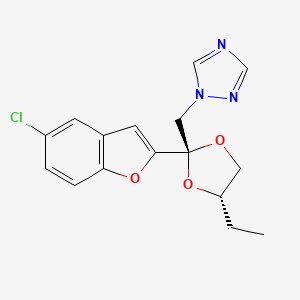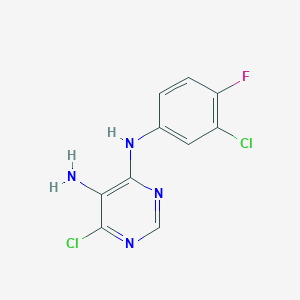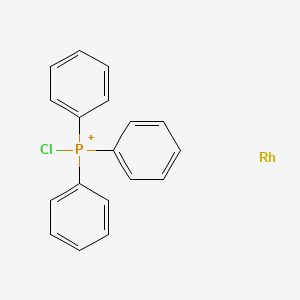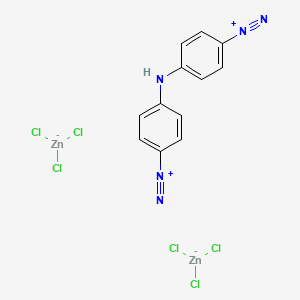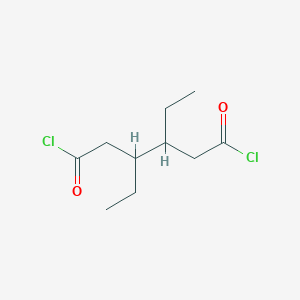
Hexanedioyl dichloride, diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyladipoyl dichloride is an organic compound with the molecular formula C10H16Cl2O2. It is a diacid chloride derivative of adipic acid, where the two carboxyl groups are converted into acyl chlorides. This compound is used in various chemical synthesis processes due to its reactivity with nucleophiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyladipoyl dichloride can be synthesized through the reaction of adipic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the adipic acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction proceeds with the evolution of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) gases, respectively .
Industrial Production Methods
On an industrial scale, the production of diethyladipoyl dichloride involves similar chlorination reactions but is carried out in large reactors with continuous feed systems to ensure efficient production. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyladipoyl dichloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride groups are highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, diethyladipoyl dichloride hydrolyzes to form adipic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Adipic Acid: Formed by hydrolysis.
Diols: Formed by reduction.
Aplicaciones Científicas De Investigación
Diethyladipoyl dichloride is utilized in various scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyamides and polyesters.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of advanced materials with specific properties.
Organic Synthesis: Employed in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Mecanismo De Acción
The mechanism of action of diethyladipoyl dichloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. This reaction pathway is facilitated by the electron-withdrawing nature of the acyl chloride groups, making the carbonyl carbon more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Adipoyl Chloride: Similar structure but lacks the ethyl groups.
Succinyl Chloride: Shorter carbon chain with similar reactivity.
Glutaroyl Chloride: Intermediate chain length between succinyl and adipoyl chlorides.
Uniqueness
Diethyladipoyl dichloride is unique due to the presence of ethyl groups, which can influence its reactivity and solubility properties. This structural variation allows for the synthesis of specific derivatives that may not be easily accessible using other similar compounds .
Propiedades
Número CAS |
68171-35-7 |
|---|---|
Fórmula molecular |
C10H16Cl2O2 |
Peso molecular |
239.14 g/mol |
Nombre IUPAC |
3,4-diethylhexanedioyl dichloride |
InChI |
InChI=1S/C10H16Cl2O2/c1-3-7(5-9(11)13)8(4-2)6-10(12)14/h7-8H,3-6H2,1-2H3 |
Clave InChI |
PGDRDXPCUAMNCP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(=O)Cl)C(CC)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


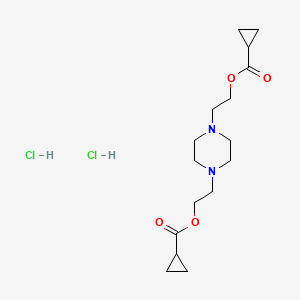

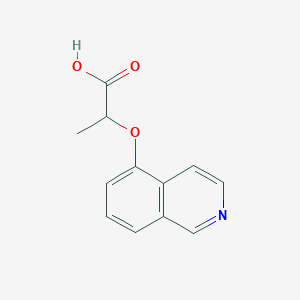
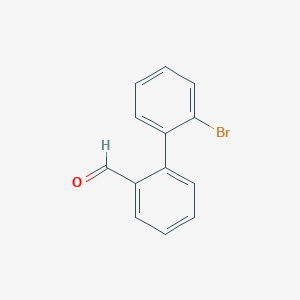
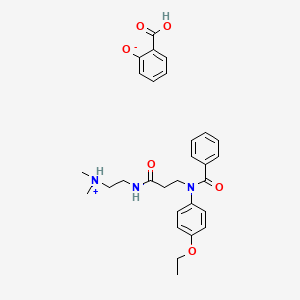
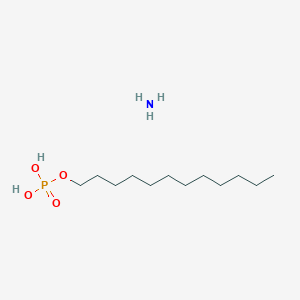
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
